2-Chloro-ethanamine-d4 Hydrochloride
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Description
2-Chloro-ethanamine-d4 Hydrochloride is a stable isotope labelled compound . It has a molecular formula of C2H3D4Cl2N and a molecular weight of 120.01 . It is used as an intermediate in active pharmaceutical ingredients and dyes . It is also used in organic synthesis and as a derivatizing reagent for amino acids, dipeptides, and nucleotides .
Molecular Structure Analysis
The molecular structure of 2-Chloro-ethanamine-d4 Hydrochloride is represented as Cl.[2H]C([2H])(N)C([2H])([2H])Cl . The InChI representation is InChI=1S/C2H6ClN.ClH/c3-1-2-4 .Scientific Research Applications
Application in Pharmaceutical Manufacturing
Specific Scientific Field
Pharmaceutical Manufacturing and Quality Control
Comprehensive Summary of the Application
2-Chloro-ethanamine-d4 Hydrochloride is used in the manufacturing process of Vortioxetine, a medication used to treat major depressive disorder . It is specifically used to control the genotoxic impurities (GTIs) in the drug substances .
Methods of Application or Experimental Procedures
The control of 2-chloro-N-(2-chloroethyl)ethanamine GTI in the vortioxetine (VOR) manufacturing process was demonstrated using QDa mass detection with electrospray ionization in selected-ion recording mode . The method of hydrophilic interaction liquid chromatography coupled with mass spectrometry detection (HILIC–MS) was validated as per International Conference on Harmonization guidelines and was able to quantitate GTIs at 75 p.p.m. with respect to VOR .
Results or Outcomes Obtained
The HILIC–MS method was achieved using a Primesep B column (150 × 4.6 mm, 5.0 µm; Sielc, USA) using mobile phase consisting of 10 mM ammonium formate buffer pH 3.0 and acetonitrile (5 : 95, v/v) at 0.8 mL/min flow rate . The QDa mass detector was operated in the positive ion mode . Quadrupole mass analyzer was employed in selected-ion monitoring mode using target ion at m / z 142 as [M+H] + .
Derivatizing Reagent for Amino Acids, Dipeptides, and Nucleotides
Specific Scientific Field
Biochemistry and Molecular Biology
Comprehensive Summary of the Application
2-Chloroethylamine hydrochloride can be used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . This allows for the modification of these molecules, which can be useful in various biochemical and molecular biology experiments .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific experiment being conducted. Generally, the 2-Chloroethylamine hydrochloride would be mixed with the target molecule (amino acid, dipeptide, or nucleotide) under controlled conditions to allow for the derivatization reaction to occur .
Results or Outcomes Obtained
The outcomes of these experiments can vary widely depending on the specific experiment being conducted. However, the use of 2-Chloroethylamine hydrochloride as a derivatizing reagent can allow for the modification of target molecules, which can provide valuable insights into their structure and function .
properties
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRREFWJTRBDRA-PBCJVBLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-ethanamine-d4 Hydrochloride |
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